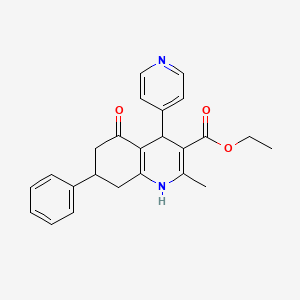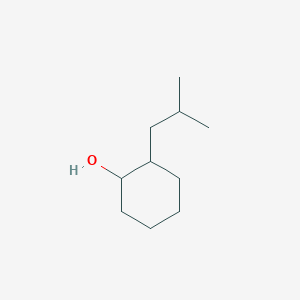
N-(2,3-dichlorophenyl)-4-propoxybenzamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-(2,3-dichlorophenyl)-4-propoxybenzamide, commonly known as DCPPB, is a chemical compound that has gained significant attention in scientific research. It is a potent and selective antagonist of the transient receptor potential vanilloid 1 (TRPV1) ion channel.
科学的研究の応用
DCPPB has been extensively studied for its potential therapeutic applications. It has been shown to have analgesic effects in animal models of pain. Additionally, DCPPB has been investigated for its potential use in treating inflammatory bowel disease, as it has been shown to reduce inflammation in the gut. DCPPB has also been studied for its potential use in treating drug addiction, as it has been shown to reduce drug-seeking behavior in animal models.
作用機序
DCPPB acts as an antagonist of the N-(2,3-dichlorophenyl)-4-propoxybenzamide ion channel. N-(2,3-dichlorophenyl)-4-propoxybenzamide is a non-selective cation channel that is activated by a variety of stimuli, including heat, acid, and capsaicin. By blocking N-(2,3-dichlorophenyl)-4-propoxybenzamide, DCPPB reduces the influx of calcium ions into cells, which can lead to a reduction in pain and inflammation.
Biochemical and Physiological Effects
DCPPB has been shown to have a variety of biochemical and physiological effects. It has been shown to reduce pain and inflammation in animal models of pain and inflammatory bowel disease. Additionally, DCPPB has been shown to reduce drug-seeking behavior in animal models of addiction. However, DCPPB has also been shown to have some negative effects, such as reducing the cough reflex and impairing thermoregulation.
実験室実験の利点と制限
DCPPB has several advantages for lab experiments. It is a highly selective antagonist of the N-(2,3-dichlorophenyl)-4-propoxybenzamide ion channel, which makes it a useful tool for studying the role of N-(2,3-dichlorophenyl)-4-propoxybenzamide in various physiological processes. Additionally, DCPPB is relatively easy to synthesize and purify, which makes it a cost-effective compound to use in lab experiments. However, DCPPB has some limitations for lab experiments. It has been shown to have off-target effects on other ion channels, which can complicate the interpretation of results. Additionally, DCPPB has some negative effects on physiological processes, which can limit its use in certain experiments.
将来の方向性
There are several future directions for research on DCPPB. One area of research is the development of more selective N-(2,3-dichlorophenyl)-4-propoxybenzamide antagonists. While DCPPB is a highly selective antagonist, it does have some off-target effects on other ion channels. Developing more selective N-(2,3-dichlorophenyl)-4-propoxybenzamide antagonists could help to reduce these off-target effects and improve the specificity of the compound. Another area of research is the investigation of the long-term effects of DCPPB. While DCPPB has been shown to have some beneficial effects in animal models, it is unclear what the long-term effects of the compound are. Investigating the long-term effects of DCPPB could help to determine its potential as a therapeutic agent. Finally, DCPPB could be used as a tool to study the role of N-(2,3-dichlorophenyl)-4-propoxybenzamide in various physiological processes. By using DCPPB to block N-(2,3-dichlorophenyl)-4-propoxybenzamide, researchers could investigate the role of N-(2,3-dichlorophenyl)-4-propoxybenzamide in pain, inflammation, and other processes.
合成法
The synthesis of DCPPB involves the reaction of 2,3-dichloroaniline with 4-propoxybenzoyl chloride in the presence of a base catalyst. The resulting product is then purified using column chromatography. The yield of the synthesis method is generally high, and the purity of the compound can be easily achieved.
特性
IUPAC Name |
N-(2,3-dichlorophenyl)-4-propoxybenzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H15Cl2NO2/c1-2-10-21-12-8-6-11(7-9-12)16(20)19-14-5-3-4-13(17)15(14)18/h3-9H,2,10H2,1H3,(H,19,20) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NHMVJCRULTZISV-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCOC1=CC=C(C=C1)C(=O)NC2=C(C(=CC=C2)Cl)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H15Cl2NO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
324.2 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(2,3-dichlorophenyl)-4-propoxybenzamide | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![ethyl [2,2,2-trifluoro-1-[(3-pyridinylmethyl)amino]-1-(trifluoromethyl)ethyl]carbamate](/img/structure/B5202617.png)
![ethyl N-(4-methylphenyl)-N-[(4-methylphenyl)sulfonyl]glycinate](/img/structure/B5202623.png)
![N-benzyl-N-{2-[4-(2,3-dimethylphenyl)-1-piperazinyl]-2-oxoethyl}methanesulfonamide](/img/structure/B5202627.png)
![[(6-oxo-7,8,9,10-tetrahydro-6H-benzo[c]chromen-3-yl)oxy](phenyl)acetic acid](/img/structure/B5202634.png)

![2-[(2-imino-4-oxo-1,3-thiazolidin-5-ylidene)methyl]phenyl 4-methylbenzenesulfonate](/img/structure/B5202661.png)

![N-benzyl-N-[2-oxo-2-(4-phenyl-1-piperazinyl)ethyl]methanesulfonamide](/img/structure/B5202672.png)



![5-(4-{2-[(4-chlorophenyl)thio]ethoxy}-3-methoxybenzylidene)-2-thioxo-1,3-thiazolidin-4-one](/img/structure/B5202710.png)
![2-chloro-N-(2-{[2-(mesitylamino)-2-oxoethyl]thio}-1,3-benzothiazol-6-yl)benzamide](/img/structure/B5202718.png)
![(5-chloro-2-nitrophenyl)[2-(3-methylphenoxy)ethyl]amine](/img/structure/B5202728.png)